ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with multiple functional groups, including ethoxycarbonyl, anilino, fluorobenzoyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the thiophene ring and introduce the various substituents through a series of reactions, such as:
Nitration and Reduction: Introducing nitro groups followed by reduction to amines.
Acylation: Adding acyl groups using reagents like acyl chlorides.
Esterification: Forming esters by reacting carboxylic acids with alcohols in the presence of acid catalysts.
Coupling Reactions: Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link different parts of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups will produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigating its interactions with biological molecules, potential as a drug candidate, and effects on cellular processes.
Medicine: Exploring its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Using it as a precursor for manufacturing advanced materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like fluorobenzoyl and anilino can facilitate binding to specific sites, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 5-{[4-(ethoxycarbonyl)anilino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate: Similar structure but with a different fluorobenzoyl substitution.
Ethyl 5-{[4-(ethoxycarbonyl)anilino]carbonyl}-2-[(4-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate: Similar structure but with a methoxy group instead of a fluorine atom.
Properties
Molecular Formula |
C25H23FN2O6S |
---|---|
Molecular Weight |
498.5g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H23FN2O6S/c1-4-33-24(31)16-8-12-18(13-9-16)27-22(30)20-14(3)19(25(32)34-5-2)23(35-20)28-21(29)15-6-10-17(26)11-7-15/h6-13H,4-5H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
XPRMWWJAGUGJFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)OCC)C |
Origin of Product |
United States |
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